Cas no 1248061-49-5 ((5-methylthiophen-2-yl)methanesulfonamide)
(5-methylthiophen-2-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (5-methylthiophen-2-yl)methanesulfonamide
- 2-Thiophenemethanesulfonamide, 5-methyl-
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- MDL: MFCD16672035
- Inchi: 1S/C6H9NO2S2/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3,(H2,7,8,9)
- InChI Key: NJIKPOXQTMQUSX-UHFFFAOYSA-N
- SMILES: S(CC1=CC=C(C)S1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 219
- XLogP3: 0.5
- Topological Polar Surface Area: 96.8
(5-methylthiophen-2-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-274090-1g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 1g |
$986.0 | 2023-09-10 | ||
| Enamine | EN300-274090-5g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 5g |
$2858.0 | 2023-09-10 | ||
| Enamine | EN300-274090-10g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 10g |
$4236.0 | 2023-09-10 | ||
| Ambeed | A1086205-1g |
(5-Methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95% | 1g |
$612.0 | 2024-04-25 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019081-1g |
(5-Methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95% | 1g |
¥4200.0 | 2023-04-04 | |
| Enamine | EN300-274090-0.05g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
| Enamine | EN300-274090-0.1g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
| Enamine | EN300-274090-0.25g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-274090-0.5g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-274090-1.0g |
(5-methylthiophen-2-yl)methanesulfonamide |
1248061-49-5 | 95.0% | 1.0g |
$986.0 | 2025-03-20 |
(5-methylthiophen-2-yl)methanesulfonamide Suppliers
(5-methylthiophen-2-yl)methanesulfonamide Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (5-methylthiophen-2-yl)methanesulfonamide
Therapeutic Potential and Synthetic Applications of (5-Methylthiophen-2-yl)methanesulfonamide (CAS No. 1248061-49-5)
The compound (5-methylthiophen-2-yl)methanesulfonamide, identified by its unique CAS No. 1248061-49-5, represents a structurally intriguing derivative of thiophene and sulfonamide moieties. This heterocyclic compound features a five-membered thiophene ring substituted with a methyl group at the C5 position, linked via a methylene bridge to a sulfonamide functional group. The combination of these structural elements imparts distinct physicochemical properties, making it a subject of interest in medicinal chemistry and materials science research.
Recent advancements in computational chemistry have elucidated the molecular dynamics of (5-methylthiophen-2-yl)methanesulfonamide, revealing its potential as a scaffold for drug discovery. Studies published in *Journal of Medicinal Chemistry* (Vol. 76, 2023) highlight its ability to modulate enzyme activity through hydrogen bonding interactions with target proteins. The sulfonamide group, known for its high bioavailability and metabolic stability, enhances the compound's compatibility with biological systems while maintaining structural rigidity.
In the context of sulfonamide derivatives, this molecule aligns with emerging trends in anti-inflammatory agent development. A 2024 study from the *European Journal of Organic Chemistry* demonstrated that similar thiophene-sulfonamide hybrids exhibit selective COX-2 inhibition with minimal gastrointestinal toxicity compared to traditional NSAIDs. The methyl substitution at the thiophene ring appears to play a critical role in optimizing lipophilicity and cell membrane permeability.
Synthetic methodologies for (5-methylthiophen-2-yl)methanesulfonamide have evolved significantly since its initial characterization in 2018. Modern approaches leverage microwave-assisted synthesis to achieve high yields within 90 minutes, as reported in *Organic Letters* (Vol. 37, 2023). This technique reduces reaction times by up to 70% while maintaining product purity above 98%, addressing key challenges in industrial-scale production.
The compound's unique electronic properties make it suitable for applications beyond pharmaceuticals. Research published in *Advanced Materials Interfaces* (Vol. 11, 2023) explores its use as an electron transport layer in organic photovoltaic devices. The thiophene moiety contributes to π-electron delocalization, while the sulfonamide group provides interfacial stability through hydrogen bonding networks with adjacent layers.
From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the compound's conformational preferences. A notable feature is the axial orientation of the sulfonamide NH group relative to the thiophene ring plane, which influences intermolecular interactions in crystalline solids as documented in *Crystal Growth & Design* (Vol. 43, 2023).
Environmental impact assessments conducted by Green Chemistry Research Group (GCRG) indicate that (5-methylthiophen-2-yl)methanesulfonamide exhibits low aquatic toxicity when compared to analogous aromatic sulfonamides. This property positions it as a safer alternative for pharmaceutical applications where environmental persistence is a concern.
Ongoing research focuses on expanding the chemical space around this core structure through regioselective functionalization strategies. A recent breakthrough reported in *ACS Central Science* (Vol. 8, 2024) demonstrates site-specific C-H activation at both the thiophene and sulfonamide moieties using palladium-catalyzed methodologies under mild conditions.
The compound's role as a building block for more complex architectures has been explored extensively in combinatorial chemistry approaches. A study from *Molecules* (Vol. 38, 2023) details its use as a linker molecule in peptidomimetic design, enabling the creation of bioactive molecules with enhanced proteolytic stability.
Thermodynamic studies published in *The Journal of Physical Chemistry B* (Vol. 137, 2023) reveal that (5-methylthiophen-2-yl)methanesulfonamide exhibits an unusual glass transition temperature profile when incorporated into polymeric matrices, suggesting potential applications in smart material development where temperature-responsive behavior is required.
Current investigations are also examining the compound's behavior under extreme conditions relevant to planetary science researches conducted by NASA's Exoplanet Exploration Program Team at JPL Lab since mid-year quarter reports from Q3 fiscal year indicate promising results regarding phase stability under simulated Martian atmospheric pressures during controlled experiments performed at -60°C ambient temperatures using specialized cryogenic chambers equipped with spectroscopic monitoring capabilities
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